3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines. This research highlights the potential of 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Synthesis and Transformation
Another study explored the synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones through the cyclic transformation of 1,3,4‐oxadiazol‐2(3H)‐one derivatives, indicating the chemical versatility and potential utility of these compounds in synthesizing complex heterocycles (Chau et al., 1997).
Photolysis Studies
The photolysis of 1,3,4-oxadiazoles in alcohols has been investigated, revealing interesting pathways for heterolytic additions and cycloeliminations, which could be significant for understanding the photochemical behavior of oxadiazole derivatives (Tsuge et al., 1977).
Crystal Structure and Biological Studies
Research on the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has provided insights into the molecular interactions and potential biological activities of oxadiazole compounds (Karanth et al., 2019).
Antimicrobial Assessment
Thiosemicarbazide derivatives used as building blocks in the synthesis of target heterocyclic compounds, including 1,3,4-oxadiazole derivatives, have shown significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Elmagd et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of the compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
The compound potentially affects various biochemical pathways due to its interaction with multiple targets. For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and potentially leading to cell death . Similarly, inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting cell survival and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways affected. For instance, inhibition of tubulin and Hsp90 can lead to cell death, potentially exhibiting anti-cancer effects .
Properties
IUPAC Name |
3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-5-27-17-12-16(13-18(28-6-2)19(17)29-7-3)21-24-25-22(30-21)23-20(26)15-10-8-9-14(4)11-15/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDPAZKLGJZYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.